molecular formula C13H14N2O2S B14664503 2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione CAS No. 37004-93-6

2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione

Katalognummer: B14664503
CAS-Nummer: 37004-93-6
Molekulargewicht: 262.33 g/mol
InChI-Schlüssel: QORMGDIXPBGLOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that features a piperidine ring attached to an isoindole dione structure via a sulfanyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of piperidine with a suitable isoindole dione precursor under controlled conditions. One common method involves the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic center of the isoindole dione precursor, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the isoindole dione ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified isoindole dione derivatives.

    Substitution: Piperidine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the isoindole dione structure may participate in various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine rings but different substituents.

    Isoindole dione derivatives: Compounds with variations in the isoindole dione structure.

Uniqueness

2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the piperidine ring and the isoindole dione structure linked by a sulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Eigenschaften

CAS-Nummer

37004-93-6

Molekularformel

C13H14N2O2S

Molekulargewicht

262.33 g/mol

IUPAC-Name

2-piperidin-1-ylsulfanylisoindole-1,3-dione

InChI

InChI=1S/C13H14N2O2S/c16-12-10-6-2-3-7-11(10)13(17)15(12)18-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2

InChI-Schlüssel

QORMGDIXPBGLOK-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)SN2C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.